3-Acetyl-6-methyl-2-(2-pyridinylamino)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-6-methyl-2-(2-pyridinylamino)-4H-pyran-4-one is an organic compound with a complex structure that includes a pyran ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-methyl-2-(2-pyridinylamino)-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-acetyl-6-methyl-4H-pyran-4-one with 2-aminopyridine under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently and can be carried out in solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6-methyl-2-(2-pyridinylamino)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Acetyl-6-methyl-2-(2-pyridinylamino)-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 3-Acetyl-6-methyl-2-(2-pyridinylamino)-4H-pyran-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-6-methyl-4H-pyran-4-one: Lacks the pyridinylamino group, leading to different chemical properties and reactivity.
3-Acetyl-2-(2-pyridinylamino)-4H-pyran-4-one: Similar structure but different substitution pattern, affecting its chemical behavior.
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
3-acetyl-6-methyl-2-(pyridin-2-ylamino)pyran-4-one |
InChI |
InChI=1S/C13H12N2O3/c1-8-7-10(17)12(9(2)16)13(18-8)15-11-5-3-4-6-14-11/h3-7H,1-2H3,(H,14,15) |
InChI Key |
USRGFLALKOMVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)NC2=CC=CC=N2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.